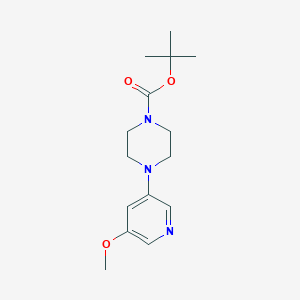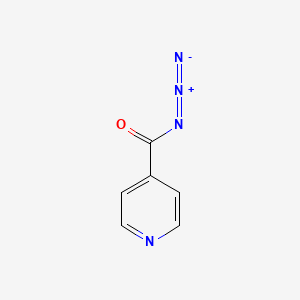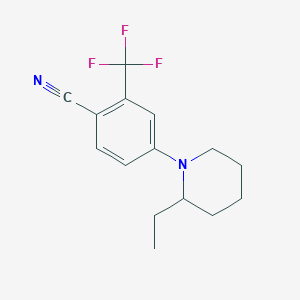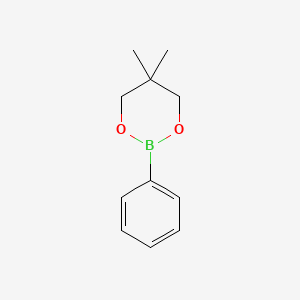![molecular formula C15H11BrS2 B1314608 2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene] CAS No. 113425-37-9](/img/structure/B1314608.png)
2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromospiro[[1,3]dithiolane-2,9’-fluorene] is a fused heterocyclic compound with the molecular formula C15H11BrS2 and a molecular weight of 335.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromospiro[[1,3]dithiolane-2,9’-fluorene] typically involves the reaction of fluorene derivatives with brominating agents in the presence of dithiolane. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods are not widely documented, the bulk manufacturing of this compound involves similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2’-Bromospiro[[1,3]dithiolane-2,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of iodinated or other substituted derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of hydrogenated derivatives.
Scientific Research Applications
2’-Bromospiro[[1,3]dithiolane-2,9’-fluorene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2’-Bromospiro[[1,3]dithiolane-2,9’-fluorene] involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and dithiolane ring play crucial roles in its reactivity and biological activity. It can interact with enzymes and proteins, leading to the modulation of biochemical pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes and disrupting cellular functions.
Comparison with Similar Compounds
2’-Chlorospiro[[1,3]dithiolane-2,9’-fluorene]: Similar structure but with a chlorine atom instead of bromine.
2’-Iodospiro[[1,3]dithiolane-2,9’-fluorene]: Similar structure but with an iodine atom instead of bromine.
Spiro[[1,3]dithiolane-2,9’-fluorene]: Lacks the halogen atom, leading to different reactivity and properties.
Uniqueness: 2’-Bromospiro[[1,3]dithiolane-2,9’-fluorene] is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions and may contribute to its bioactivity.
Properties
IUPAC Name |
2'-bromospiro[1,3-dithiolane-2,9'-fluorene] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrS2/c16-10-5-6-12-11-3-1-2-4-13(11)15(14(12)9-10)17-7-8-18-15/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSXZCGUAAHMBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2(S1)C3=CC=CC=C3C4=C2C=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550066 |
Source


|
| Record name | 2'-Bromospiro[1,3-dithiolane-2,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113425-37-9 |
Source


|
| Record name | 2'-Bromospiro[1,3-dithiolane-2,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
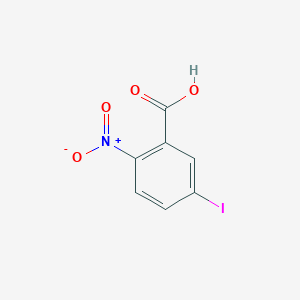
![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)
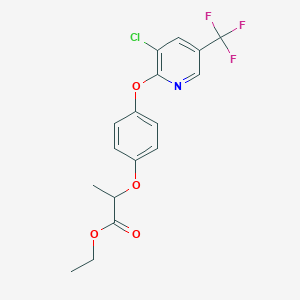
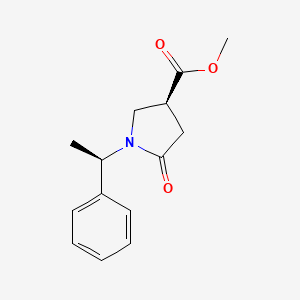

![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)
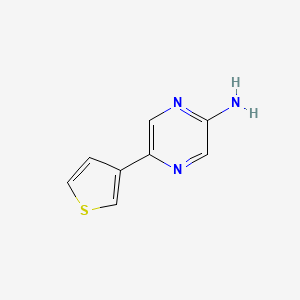
![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)
